molecular formula C10H8N2O3 B1587006 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 690631-98-2

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1587006
M. Wt: 204.18 g/mol
InChI Key: KOWRVFWZCLHEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid, commonly known as HPPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HPPC has been found to possess remarkable biological properties, making it a promising candidate for drug development and other scientific research applications.

Scientific Research Applications

Application in Metabolomics

  • Scientific Field: Metabolomics
  • Summary of Application: HPHPA is a highly abundant urinary metabolite. It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .
  • Methods of Application: The synthesis of HPHPA is based on an indium-mediated sonochemical Reformatsky reaction. This is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
  • Results or Outcomes: The synthesized metabolite standard was used to detect and accurately quantify its presence in human urine samples using both NMR and LC-MS techniques .

Application in Synthetic Organic Chemistry

  • Scientific Field: Synthetic Organic Chemistry
  • Summary of Application: HPHPA serves as an intermediate in the preparation of various synthetic organic products .
  • Methods of Application: It is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
  • Results or Outcomes: The product is used in further synthetic reactions .

properties

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRVFWZCLHEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383300
Record name 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

690631-98-2
Record name 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
1
Citations
MA Tabrizi, PG Baraldi, E Ruggiero, G Saponaro… - European Journal of …, 2015 - Elsevier
Fatty acid amide hydrolase (FAAH) inhibitors have gained attention as potential therapeutic targets in the management of neuropathic pain. Here, we report a series of pyrazole …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.